molecular formula C16H27ClN2O3 B1204642 Propoxycaine hydrochloride CAS No. 550-83-4

Propoxycaine hydrochloride

Cat. No. B1204642
CAS RN: 550-83-4
M. Wt: 330.8 g/mol
InChI Key: GITPCGSPKUQZTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propoxycaine hydrochloride is a para-aminobenzoic acid ester with local anesthetic activity. It inhibits voltage-gated sodium channels, thereby reducing the ionic flux required for impulse initiation and conduction, leading to a loss of sensation (Definitions, 2020).

Synthesis Analysis

The synthesis of propoxycaine hydrochloride involves a series of reactions, including etherification, elimination, ammoniation, and salt formation. Identification and synthesis of process-related impurities in propoxycaine hydrochloride have also been studied, indicating the presence of several impurities in the final reaction solution (Yang et al., 2020).

Molecular Structure Analysis

The molecular structure of propoxycaine hydrochloride has been characterized using various spectroscopic techniques. These techniques help in understanding the molecular properties and reactivity of the compound, though specific studies on propoxycaine hydrochloride's molecular structure are limited in the current research.

Chemical Reactions and Properties

Propoxycaine hydrochloride reacts with various agents, leading to the formation of different products. The compound's reactivity under specific conditions, such as in the presence of other chemicals, is an area of ongoing research. For instance, the electroreduction of related derivatives has been studied, indicating the potential for diverse chemical reactions (Cristea et al., 2005).

Physical Properties Analysis

The physical properties of propoxycaine hydrochloride, such as its solubility, melting point, and stability under various conditions, are essential for its application as a local anesthetic. However, specific studies detailing these physical properties are not widely available in the current literature.

Chemical Properties Analysis

The chemical properties, like the pH, reactivity under different conditions, and interaction with other compounds, are crucial for understanding the behavior of propoxycaine hydrochloride in various environments. Research on its photodegradation and interaction with other pharmaceuticals provides insights into its chemical stability and potential interactions (Konstantinou et al., 2002).

Scientific Research Applications

  • Spectrophotometric Determination

    • Field : Chemistry
    • Application : Propoxycaine hydrochloride is used in spectrophotometric determination in the presence of procaine .
    • Method : A series of 4 X 10-6 M solutions of each compound having a pH range from 0 to 6 were prepared. The pH and absorbance of each solution in each of the two series were then accurately determined experimentally .
    • Results : The results of this application are not explicitly mentioned in the source .
  • Local Anesthetic in Dentistry

    • Field : Dentistry
    • Application : Propoxycaine hydrochloride is used as a local anesthetic in dentistry .
    • Method : The specific method of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not explicitly mentioned in the source .
  • Physical Properties of Neuronal Membranes

    • Field : Neuroscience
    • Application : Propoxycaine hydrochloride is used to evaluate the physical properties of synaptosomal plasma membrane vesicles (SPMVs) isolated from bovine cerebral cortex .
    • Method : Fluorescent probe techniques were used .
    • Results : The outcomes of this application are not explicitly mentioned in the source .
  • Propoxycaine and Procaine Hydrochlorides and Norepinephrine Bitartrate Injection

    • Field : Medicine
    • Application : Propoxycaine hydrochloride is used in combination with procaine hydrochloride and norepinephrine bitartrate in an injection .
    • Method : The injection is a sterile solution of Propoxycaine Hydrochloride, Procaine Hydrochloride, and Norepinephrine Bitartrate in Water for Injection .
    • Results : The outcomes of this application are not explicitly mentioned in the source .
  • Modulating Neural Impulses

    • Field : Neuroscience
    • Application : Propoxycaine hydrochloride is used to modulate neural impulses .
    • Method : In one study, propoxycaine hydrochloride increased annular lipid fluidity in cell lipid bilayers and had a greater fluidizing effect on the inner monolayer .
    • Results : This application further confirms its role in modulating neural impulses .

Safety And Hazards

Individuals sensitive to ester-type local anesthetics (e.g. butacaine, butamben, chloroprocaine, tetracaine, propoxycaine) or to PABA may be hypersensitive to proparacaine . It is not known if proparacaine can cause fetal harm or impair reproductive capacity .

Future Directions

Propoxycaine is a local anesthetic of the ester type that has a rapid onset of action and a longer duration of action than procaine hydrochloride . This drug was removed from the US market in 1996 . Although no longer available in the United States, this medication was used in combination with procaine to aid in anesthesia during dental procedures . It was the only dental local anesthetic available in cartridge form . It was produced for use when amide local anesthetics were contraindicated due to allergy or when several amide anesthetics were unsuccessful .

properties

IUPAC Name

2-(diethylamino)ethyl 4-amino-2-propoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3.ClH/c1-4-10-20-15-12-13(17)7-8-14(15)16(19)21-11-9-18(5-2)6-3;/h7-8,12H,4-6,9-11,17H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITPCGSPKUQZTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045325
Record name Propoxycaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propoxycaine hydrochloride

CAS RN

550-83-4
Record name Propoxycaine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propoxycaine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propoxycaine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760044
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propoxycaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propoxycaine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.172
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPOXYCAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K490D39G46
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propoxycaine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Propoxycaine hydrochloride
Reactant of Route 3
Reactant of Route 3
Propoxycaine hydrochloride
Reactant of Route 4
Propoxycaine hydrochloride
Reactant of Route 5
Reactant of Route 5
Propoxycaine hydrochloride
Reactant of Route 6
Propoxycaine hydrochloride

Citations

For This Compound
41
Citations
ML Storms, JT Stewart - Journal of pharmaceutical and biomedical analysis, 2002 - Elsevier
… , and propoxycaine hydrochloride was prepared by … , and 20 mg of propoxycaine hydrochloride and transferring to a 5 … hydrochloride, and propoxycaine hydrochloride was prepared by …
Number of citations: 43 www.sciencedirect.com
EG Feldmann, W Mahler, HM Koehler - Journal of the American …, 1958 - Elsevier
… Propoxycaine hydrochloride can be conveniently assayed alone by simple ultraviolet methods (2) or by spectrophotometric titration with nitrous acid (3). The presence of procaine hydro…
Number of citations: 3 www.sciencedirect.com
EL Pratt - Journal of the American Pharmaceutical Association, 1957 - Wiley Online Library
… The substances procaine hydrochloride and propoxycaine hydrochloride are primary aromatic amines. They undergo the expected diazo reaction. Tetracaine hydrochloride, because its …
Number of citations: 6 onlinelibrary.wiley.com
NS PROPPER - Obstetrics & Gynecology, 1961 - journals.lww.com
Propoxycaine Hydrochloride in Pudendal Block Anesthesia : Obstetrics & Gynecology Propoxycaine Hydrochloride in Pudendal Block Anesthesia : Obstetrics & Gynecology …
Number of citations: 3 journals.lww.com
ATC Vet—QS01HA04 - drugfuture.com
… Propoxycaine hydrochloride, a para-aminobenzoic acid ester, is a local anaesthetic (p.1850). It has been used with procaine hydrochloride and a vasoconstrictor for infiltration …
Number of citations: 2 www.drugfuture.com
FP Luduena, JO Hoppe, DF Page… - Journal of Medicinal …, 1960 - ACS Publications
… 35 to 40 per cent shorter than that of propoxycaine hydrochloride solutions containing the same concentration of epinephrine. From these results, we may deduce that in regardto …
Number of citations: 2 pubs.acs.org
S Moose - Oral Surgery, Oral Medicine, Oral Pathology, 1959 - Elsevier
Nordefrin has been employed for many years as a. vasoconstrictor in anesthetic solut, ions and has found wide acceptance among members of the dental profession. This compound, …
Number of citations: 3 www.sciencedirect.com
AMI Mohamed, HY Hassan, HA Mohamed… - … of pharmaceutical and …, 1991 - Elsevier
… propoxycaine hydrochloride, butacaine sulphate and procainamide hydrochloride were donated by Merck (Darmstadt, FRG), Lederle (Wayne, NJ, USA), Specia (Paris, France) and …
Number of citations: 18 www.sciencedirect.com
JT Stewart, DM Lotti - Journal of Pharmaceutical Sciences, 1970 - Elsevier
Improvement in the stability of the 9-chloroacridine stock solution has been made in the colorimetric method for primary aromatic amines based on the reaction between the acridine and …
Number of citations: 13 www.sciencedirect.com
DR Gentner, RN Rosenberg - Archives of neurology, 1972 - jamanetwork.com
… biopsied muscle samples were infused with propoxycaine hydrochloride which inhibited the ChAc activity by 50%. This left open the possibility that myasthénies were merely more …
Number of citations: 4 jamanetwork.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.